molecular formula C14H11ClN4O2S B2936334 Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852373-56-9

Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2936334
CAS No.: 852373-56-9
M. Wt: 334.78
InChI Key: SMUAAPYWGOZRDT-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A 3-(4-chlorophenyl) substituent on the triazole ring, introducing electron-withdrawing effects and steric bulk.
  • Molecular formula C₁₄H₁₂ClN₄O₂S (calculated molar mass: 335.8 g/mol).

Properties

IUPAC Name

methyl 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c1-21-13(20)8-22-12-7-6-11-16-17-14(19(11)18-12)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUAAPYWGOZRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a base.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a triazolopyridazine derivative with several applications, especially in scientific research.

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 kinases.

Mode of Action

This compound interacts with its targets (c-Met and VEGFR-2 kinases) by binding to them, thereby inhibiting their activity. The compound affects the c-Met and VEGFR-2 signaling pathways, which are involved in cell growth, survival, and angiogenesis. The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, in the presence of a suitable solvent.

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Related Triazole Compounds

Mechanism of Action

The mechanism by which Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Reference
Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-Cl-phenyl), 6-(thioacetate methyl ester) C₁₄H₁₂ClN₄O₂S 335.8 Not reported Not reported
2-((3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid [1,2,4]Triazolo[4,3-b]pyridazine 3-isopropyl, 6-(thioacetic acid) C₁₀H₁₂N₄O₂S 252.3 Not reported Not reported
3-(4-Chlorophenyl)-6-methyl-1-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one [1,2,4]Triazolo[4,3-b]triazin-7-one 3-(4-Cl-phenyl), 6-methyl, 1-phenyl C₁₈H₁₅ClN₅O₂ 376.8 245–247 74
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid [1,2,4]Triazolo[4,3-b]pyridazine 1-(triazolo-pyridazin-6-yl), 3,5-dimethyl C₂₀H₁₈N₆O₃ 390.4 253–255 Not reported
Key Observations:

Substituent Effects on Melting Points :

  • The 4-chlorophenyl group in 3-(4-chlorophenyl)-6-methyl-1-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one (mp 245–247°C) and the triazolo-pyridazine derivative E-4b (mp 253–255°C) exhibit high melting points due to strong intermolecular interactions (e.g., π-π stacking, halogen bonding).
  • The target compound’s ester group may reduce crystallinity compared to carboxylic acid analogs (e.g., ’s compound), though direct data are lacking.

Impact of Heterocyclic Core :

  • The [1,2,4]triazolo[4,3-b]triazin-7-one core () introduces an additional carbonyl group, enhancing polarity compared to the pyridazine-based target compound.

Functional Group Comparisons

  • Thioether vs. Sulfonyl Groups :
    lists a sulfonyl-containing analog (2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic acid ), which is more polar and oxidation-prone than the thioether in the target compound .
  • Ester vs. Carboxylic Acid :
    The methyl ester in the target compound likely improves cell membrane permeability compared to the free carboxylic acid in ’s analog .

Pharmacological Relevance

While direct bioactivity data for the target compound are absent, structural analogs highlight trends:

  • The 4-chlorophenyl group is a common pharmacophore in antitumor and antimicrobial agents (e.g., and ) .
  • Thioether linkages, as seen in the target compound, are associated with enhanced metabolic stability in PROTACs () .

Biological Activity

Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core with a thiomethyl group, which is known to influence its biological properties. The presence of the 4-chlorophenyl group is particularly noteworthy as halogenated phenyl groups often enhance the lipophilicity and biological activity of pharmaceutical compounds.

1. Anticancer Activity

Recent studies have evaluated the anticancer potential of triazolo-pyridazine derivatives, including those similar to this compound. In vitro assays demonstrated that compounds with this scaffold exhibit moderate cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 12eA549 (Lung)1.06 ± 0.16
Compound 12eMCF-7 (Breast)1.23 ± 0.18
Compound 12eHeLa (Cervical)2.73 ± 0.33

These results indicate that the compound's structure may contribute to its effectiveness against cancer cells by inhibiting specific kinases involved in tumor growth .

2. Kinase Inhibition

The compound has been shown to inhibit c-Met kinase, a critical player in cancer progression and metastasis. The IC50 value for c-Met inhibition was reported to be around 0.090 μM for a closely related compound . This suggests that this compound may share similar inhibitory properties.

Case Studies and Research Findings

Case Study: Cytotoxicity Assessment
In a study assessing various triazolo-pyridazine derivatives, researchers utilized the MTT assay to evaluate cytotoxicity across multiple cancer cell lines. The promising results from compounds similar to this compound highlight the importance of structural modifications in enhancing anticancer activity .

Research Findings: Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiomethyl and phenyl groups significantly impact biological activity. For instance, the introduction of electron-withdrawing groups such as chlorine enhances potency against c-Met kinase and improves lipophilicity .

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